(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQWKNUQXHLHA-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

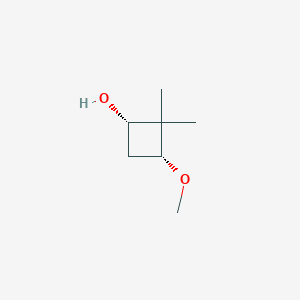

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol chemical structure

An In-depth Technical Guide to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol: A Stereochemically Defined Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological profiles is relentless. Small, rigid, three-dimensional (3D) scaffolds have emerged as powerful tools for escaping the "flatland" of traditional aromatic-rich drug candidates, often leading to enhanced solubility, metabolic stability, and target selectivity.[1][2] This guide focuses on This compound , a stereochemically pure cyclobutane derivative. While specific literature on this precise isomer is sparse[3], its structural and stereochemical features present a compelling case for its utility as a valuable building block in drug discovery.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It deconstructs the molecule's architecture, explores its physicochemical potential, posits robust synthetic strategies, and frames its application within the context of contemporary drug design paradigms like fragment-based drug discovery (FBDD). The central thesis is that the precise three-dimensional arrangement of its functional groups, dictated by the (1S,3R) configuration, makes it a highly valuable and non-obvious scaffold for generating novel intellectual property and developing superior therapeutics.

The critical nature of stereoisomerism cannot be overstated; the spatial arrangement of atoms can drastically alter a drug's efficacy, pharmacokinetics, and safety profile.[4][5] Many drugs are marketed as single enantiomers to optimize therapeutic outcomes and minimize adverse effects, a process known as a "chiral switch".[6] Therefore, understanding and controlling the stereochemistry of building blocks like this compound is not merely an academic exercise but a fundamental requirement for rational drug design.[7][8]

Part 1: Molecular Architecture and Physicochemical Profile

A molecule's potential is encoded in its structure. By dissecting the components of this compound, we can predict its behavior and strategically deploy it in medicinal chemistry campaigns.

Structural Deconstruction

The molecule is composed of three key features: a cyclobutane core, defined stereocenters, and a specific arrangement of functional groups.

-

The Cyclobutane Scaffold: Unlike conformationally flexible rings like cyclohexane, the cyclobutane ring is rigid and adopts a puckered conformation.[2] This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the cyclobutane motif serves as an excellent 3D bioisostere for phenyl rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability while providing distinct exit vectors for chemical elaboration.[1]

-

Functional Groups and Their Influence:

-

Hydroxyl (-OH) Group: Located at the C1 position, this group is a hydrogen bond donor and acceptor, enabling strong, directional interactions with protein targets. It also serves as a key synthetic handle for fragment elaboration.

-

Methoxy (-OCH₃) Group: Positioned at C3, the methoxy group is a hydrogen bond acceptor. Its presence modulates the molecule's polarity and can influence its metabolic profile.

-

Gem-Dimethyl Group: The two methyl groups at the C2 position provide steric bulk, which can be used to probe specific pockets in a binding site. This feature also prevents epimerization at the adjacent C1 and C3 positions, locking in the desired stereochemistry.

-

Stereochemical Analysis: The Significance of the (1S,3R) Configuration

The designation (1S,3R) defines the absolute configuration at the two chiral centers, C1 and C3. According to the Cahn-Ingold-Prelog priority rules, the substituents at each chiral carbon are ranked by atomic number, and the resulting orientation determines the "S" (sinister) or "R" (rectus) assignment.[6]

This specific diastereomer places the hydroxyl and methoxy groups in a trans relationship relative to each other on the cyclobutane ring. This precise spatial arrangement is critical because biological targets, such as enzymes and receptors, are chiral environments. One stereoisomer may bind with high affinity and elicit the desired therapeutic effect, while another may be inactive or even cause toxic side effects.[5][7] By utilizing a stereochemically pure building block, researchers can ensure that subsequent synthetic efforts produce a single, well-defined final compound, which is a prerequisite for clinical development.[8]

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

While experimental data is not publicly available, computational methods provide reliable estimates of key physicochemical properties. These properties are crucial for assessing the molecule's potential as a drug fragment or lead scaffold.

| Property | Predicted Value | Source | Significance in Drug Discovery |

| Molecular Formula | C₇H₁₄O₂ | PubChem[3] | Defines the elemental composition. |

| Molecular Weight | 130.18 g/mol | PubChem[3] | Falls within the "Rule of Three" for fragments (<300 Da), indicating suitability for FBDD. |

| XlogP | 0.8 | PubChem[3] | Indicates a balanced lipophilicity, suggesting good potential for solubility and permeability. |

| Hydrogen Bond Donors | 1 | PubChem[3] | The hydroxyl group can form key interactions with a biological target. |

| Hydrogen Bond Acceptors | 2 | PubChem[3] | The hydroxyl and methoxy oxygens can accept hydrogen bonds, increasing binding potential. |

| Rotatable Bond Count | 1 | PubChem[3] | Low number of rotatable bonds indicates conformational rigidity, which is favorable for binding affinity. |

Part 2: Synthetic Strategy and Methodologies

The synthesis of stereochemically pure, highly substituted cyclobutanes presents a significant challenge.[9] A robust and scalable synthetic route is essential for the practical application of this building block. Here, we propose a plausible synthetic strategy based on established chemical transformations.

Retrosynthetic Analysis

A logical retrosynthesis involves disconnecting the target molecule into simpler, commercially available starting materials. The key transformation is the formation of the cyclobutane ring, which is often achieved via a [2+2] cycloaddition.

Caption: Retrosynthetic analysis for the target molecule.

This analysis suggests that a [2+2] cycloaddition between dimethylketene and methyl vinyl ether would yield a cyclobutanone intermediate. Subsequent stereoselective reduction of the ketone would provide the desired (1S,3R)-alcohol.

Proposed Experimental Protocol: Stereoselective Synthesis

This protocol is a hypothetical, self-validating system designed to achieve the target with high stereochemical control.

Step 1: [2+2] Cycloaddition to form 3-Methoxy-2,2-dimethylcyclobutanone

-

Causality: The [2+2] cycloaddition of a ketene with an alkene is a classic and reliable method for forming cyclobutanones.[10] The reaction is thermally allowed and often proceeds with high regioselectivity. The use of an electron-rich alkene like methyl vinyl ether is known to facilitate this transformation.

-

Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂), dissolve methyl vinyl ether (1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool to 0 °C.

-

Prepare dimethylketene in situ by the dehydrochlorination of isobutyryl chloride with a non-nucleophilic base like triethylamine. Slowly add the freshly prepared dimethylketene solution to the cooled alkene solution over 2-3 hours.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-methoxy-2,2-dimethylcyclobutanone as a mixture of cis and trans isomers. The trans isomer is often the major product due to steric considerations.

-

Step 2: Stereoselective Reduction to this compound

-

Causality: The stereochemical outcome of the ketone reduction is critical. A bulky reducing agent will preferentially attack from the less sterically hindered face of the cyclobutanone, leading to the desired trans alcohol. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for this purpose due to its large steric profile.

-

Methodology:

-

Dissolve the purified trans-3-methoxy-2,2-dimethylcyclobutanone (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) to the cooled solution via syringe. The bulky hydride will approach from the face opposite the methoxy group, yielding the desired stereochemistry at C1.

-

Stir the reaction at -78 °C for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the final product by flash column chromatography to yield pure this compound. Chiral HPLC can be used to confirm the enantiomeric and diastereomeric purity.

-

Caption: Proposed synthetic workflow for the target molecule.

Part 3: Applications in Modern Drug Discovery

The value of a building block is defined by the problems it can solve. The unique 3D structure and functional group display of this compound make it particularly well-suited for addressing key challenges in modern drug discovery.

Role in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful technique for identifying novel lead compounds by screening low-molecular-weight fragments.[11] This molecule is an ideal FBDD candidate for several reasons:

-

Structural Rigidity: The cyclobutane core reduces conformational flexibility, leading to more defined interactions upon binding.

-

3D Shape: Its non-planar structure allows for the exploration of deep, complex binding pockets that are inaccessible to flat, aromatic fragments.

-

Vectorial Elaboration: The hydroxyl group at C1 is a prime "growth vector." It can be readily converted into other functionalities (e.g., esters, ethers, amines) to grow the fragment into a more potent lead compound, exploring the surrounding binding site.

Caption: Logical workflow for using the molecule in an FBDD campaign.

A Scaffold for Escaping Flatland

The over-reliance on flat, aromatic structures in drug discovery has been linked to issues with poor solubility and undesirable off-target effects. Replacing a phenyl ring with a 3D scaffold like this cyclobutane derivative can lead to significant improvements:

-

Improved Solubility: The introduction of sp³-hybridized centers generally increases aqueous solubility compared to flat sp² systems.

-

Enhanced Selectivity: The precise 3D arrangement of substituents can lead to more specific interactions with the intended target, reducing binding to off-target proteins.

-

Novel Intellectual Property: Moving into 3D chemical space allows for the creation of novel compounds that are structurally distinct from existing drugs, opening up new patent opportunities.

Conclusion

This compound represents more than just a collection of atoms; it is a purpose-built tool for the modern medicinal chemist. Its rigid, three-dimensional cyclobutane core, combined with its precisely defined stereochemistry and strategically placed functional groups, makes it an exceptionally valuable building block. While direct experimental data remains to be published, a thorough analysis of its architecture, coupled with established synthetic principles, strongly supports its potential in fragment-based screening and lead optimization campaigns. By enabling the exploration of 3D chemical space, this scaffold offers a clear path toward developing novel therapeutics with improved selectivity, better physicochemical properties, and a stronger intellectual property position. For researchers and drug development professionals, the strategic incorporation of such well-defined 3D motifs is a key step in designing the next generation of innovative medicines.

References

- Aman Naskar, Dipti Pal, Smita Suthar, Sanmati K. Jain. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.

- International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug.

- Xtalks. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.

- Remedy Publications LLC. (2021, June 21). Effects of Stereoisomers on Drug Activity.

- PMC. (n.d.). A review of drug isomerism and its significance.

- PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

- Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.

- ACS Publications. (2025, January 23). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- BenchChem. (2025). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.

- BenchChem. (n.d.). 3-Ethoxy-2,2-dimethylcyclobutan-1-ol | 13338-72-2.

- PubChemLite. (n.d.). 3-methoxy-2,2-dimethylcyclobutan-1-ol (C7H14O2).

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. PubChemLite - 3-methoxy-2,2-dimethylcyclobutan-1-ol (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. iipseries.org [iipseries.org]

- 8. news-medical.net [news-medical.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. research.vu.nl [research.vu.nl]

Cyclobutanol Chiral Synthons in Medicinal Chemistry: A Technical Guide

Executive Summary: The Escape from Flatland

In modern drug discovery, the "escape from flatland" is not merely a trend but a necessity to improve clinical success rates. Increasing the fraction of

This guide details the structural physics, enantioselective synthetic routes, and medicinal applications of cyclobutanol synthons, providing researchers with actionable protocols for integrating these motifs into lead optimization programs.

Part 1: Structural & Electronic Properties[1]

The Puckering Effect and Vector Alignment

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation. In chiral cyclobutanols, this puckering creates distinct pseudo-equatorial and pseudo-axial positions, significantly influencing binding affinity.

-

Bond Angles: Internuclear C-C-C angles are

88°, but the bent bonds (banana bonds) result in reduced orbital overlap and high ring strain ( -

Metabolic Blocking: The strained C-C bonds are surprisingly robust to oxidative metabolism compared to acyclic alkyl chains. Substitution at the 3-position (relative to the hydroxyl) is a common strategy to block metabolic hot spots (e.g., preventing hydroxylation).

-

Hydrogen Bonding: The hydroxyl group in cyclobutanols often acts as a dual donor/acceptor. The rigid ring reduces the entropic penalty of binding compared to flexible acyclic alcohols.

Bioisosteric Mapping

Cyclobutanols are frequently deployed as bioisosteres to modulate lipophilicity (LogP) and Topologic Polar Surface Area (TPSA).

| Moiety Replaced | Cyclobutanol Advantage | Physicochemical Impact |

| Gem-dimethyl | Reduces lipophilicity; introduces H-bond handle. | |

| Phenyl Ring | "Escape from flatland"; improves solubility. | |

| Isopropyl | Conformational restriction; reduces entropic penalty. | Rigidifies vector; locks active conformation |

| Carbonyl | Transition state mimic (tetrahedral intermediate). | Mimics hydrolysis transition states |

Part 2: Synthetic Pathways to Chiral Cyclobutanols

Accessing enantiopure cyclobutanols has historically been challenging. We categorize the primary routes into Chiral Pool Construction (Modern) and Asymmetric Catalysis (Classic/Advanced).

Workflow Visualization

The following diagram outlines the decision matrix for selecting a synthetic route based on the desired substitution pattern.

Caption: Decision matrix for synthesizing chiral cyclobutanol scaffolds based on substitution patterns.

Route A: Asymmetric Transfer Hydrogenation (ATH)

This is the industry standard for generating 1,3-disubstituted cyclobutanols from cyclobutanones.

-

Mechanism: Ru-catalyzed hydride transfer using a chiral diamine ligand (e.g., TsDPEN).

-

Stereocontrol: Dynamic Kinetic Resolution (DKR) is often difficult due to the slow racemization of the

-center in rigid rings; thus, it is best used for desymmetrization of meso-ketones or simple reduction of pro-chiral ketones. -

Reagent: RuCl.[1]

Route B: [3+1] Cycloaddition (The "McDonald-Rousseaux" Method)

A powerful, modern approach that utilizes the chiral pool (epibromohydrin) to construct the ring, ensuring high enantiopurity without complex resolution steps.

-

Concept: Reaction of 1,1-diborylalkanes with chiral epibromohydrin.[2]

-

Advantage: Installs a Boron Pinacol ester (Bpin) handle and a Hydroxyl group simultaneously. The Bpin group is a "universal handle" for further cross-coupling (Suzuki-Miyaura) or conversion to amines/halogens.

Part 3: Detailed Experimental Protocol

Protocol: Enantiospecific Synthesis of trans-3-Borylcyclobutanol Based on the methodology established by McDonald & Rousseaux (Chem. Sci., 2023).

Objective: Synthesize a chiral cyclobutanol scaffold with a Bpin handle for divergent medicinal chemistry applications.

Materials

-

Electrophile: (R)-(-)-Epibromohydrin (>98% ee).

-

Nucleophile: 1,1-Bis(pinacolboronato)methane (or alkyl derivative).

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ.

-

Solvent: Anhydrous THF.

-

Atmosphere: Argon/Nitrogen.[2]

Step-by-Step Procedure

-

Preparation of LiTMP (In situ):

-

Charge a flame-dried flask with TMP (1.1 equiv) and anhydrous THF (0.5 M).

-

Cool to -78 °C.[3]

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at -78 °C.

-

Critical: Ensure temperature does not rise to prevent decomposition.

-

-

Formation of Boron-Ate Complex:

-

In a separate flask, dissolve 1,1-bis(pinacolboronato)methane (1.2 equiv) in THF.

-

Add the LiTMP solution to the diborylalkane at 0 °C (or -78 °C depending on specific substrate stability). Stir for 30 mins to generate the lithiated species.

-

-

Cyclization Cascade:

-

Cool the reaction mixture to -78 °C.

-

Add (R)-epibromohydrin (1.0 equiv) dropwise.

-

Allow the reaction to warm slowly to room temperature over 12 hours.

-

Mechanism:[2][4][5][6] The lithiated diboryl species attacks the epoxide (opening it), followed by an intramolecular displacement of the bromide by the resulting intermediate, closing the 4-membered ring.

-

-

Work-up & Purification:

-

Quench with saturated aqueous NH4Cl.

-

Extract with EtOAc (3x). Dry combined organics over Na2SO4.

-

Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Note: The Bpin group can be sensitive to silica; adding 1% Et3N to the eluent can prevent degradation.

-

-

Validation:

Part 4: Medicinal Chemistry Applications & Case Studies

Case Study: Abrocitinib (JAK1 Inhibitor)

Abrocitinib (Pfizer) exemplifies the utility of the cyclobutane motif.

-

Structure: Contains a cis-1,3-disubstituted cyclobutane spacer.

-

Function: The cyclobutane ring acts as a rigid linker that orients the sulfonamide and the amino-pyrrolopyrimidine pharmacophores.

-

Why Cyclobutane? An acyclic linker (propyl) would be too flexible (entropic penalty), while a phenyl linker would be too lipophilic and planar. The cyclobutane provides the optimal "goldilocks" zone of rigidity and polarity.

Case Study: TAK-828F (ROR t Inverse Agonist)

-

Application: Autoimmune diseases (psoriasis, RA).[10]

-

Role of Cyclobutanol: The scaffold serves as a core that directs lipophilic substituents into specific hydrophobic pockets of the ROR

t receptor. The puckered conformation is critical for fitting the narrow binding cleft.

Bioisosteric Replacement Data

Quantitative comparison of a phenyl group replacement with a cyclobutanol moiety in a theoretical kinase inhibitor series:

| Property | Phenyl Analogue | Cyclobutanol Analogue | Impact |

| LogP | 3.8 (High Lipophilicity) | 2.1 (Moderate) | Improved bioavailability |

| Solubility | < 10 | > 150 | Enhanced developability |

| Metabolic Stability | Susceptible to CYP oxidation | Stable (if 3-substituted) | Longer Half-life ( |

| Selectivity | Low (Planar binding) | High (Vector specific) | Reduced off-target effects |

Part 5: Future Outlook - Difluoromethyl Cyclobutanes

A rapidly emerging trend is the incorporation of fluorine into the cyclobutane ring. Difluoromethyl-cyclobutanes are being explored as "super-isosteres" for tert-butyl groups. They maintain the bulk of a t-butyl group but introduce a dipole moment and hydrogen-bond accepting capability (via the fluorines), further enhancing metabolic stability and potency.

References

-

McDonald, T. R., & Rousseaux, S. A. L. (2023).[8] Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14, 963-969.[8] Link

-

Talele, T. T. (2016). The "Cyclobutane" Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

-

Pfizer Inc. (2018). Abrocitinib (PF-04965842) Clinical Data. Journal of Investigative Dermatology. Link

-

Chen, J., et al. (2021).[1] Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12, 9991-9997. Link

Sources

- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02119B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti- Leishmania Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of 3-Substituted 2,2-Dimethylcyclobutanols: A Comprehensive Technical Guide

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a mere curiosity of strained organic molecules, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensionality and conformational rigidity offer a unique tool for drug designers to orient pharmacophoric elements in a precise and predictable manner.[1] This is in stark contrast to more flexible aliphatic linkers, where a multitude of low-energy conformations can complicate structure-activity relationship (SAR) studies. The 3-substituted 2,2-dimethylcyclobutanol framework, in particular, presents a fascinating case study in stereochemical control, where the interplay of substituents dictates the geometry and, consequently, the biological activity of the molecule. This guide provides an in-depth technical exploration of the synthesis, stereochemical control, and characterization of these intriguing structures, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the sterically demanding 2,2-dimethylcyclobutane core requires robust and stereoselective synthetic methodologies. The primary routes to 3-substituted 2,2-dimethylcyclobutanols typically involve the initial formation of a corresponding cyclobutanone, followed by a stereoselective reduction of the carbonyl group.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most versatile and widely employed method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[2] This can be broadly categorized into photochemical and ketene-based cycloadditions.

-

Photochemical [2+2] Cycloadditions: The photochemical cycloaddition of an alkene with an α,β-unsaturated ketone (a de Mayo reaction) or another alkene is a powerful tool for forming carbon-carbon bonds.[3] For the synthesis of 2,2-dimethyl-3-substituted cyclobutanones, a common strategy involves the photocycloaddition of isobutylene (2-methylpropene) with a suitably substituted α,β-unsaturated carbonyl compound.[4] The regiochemistry of this reaction is a critical consideration, and the "head-to-head" versus "head-to-tail" addition will determine the final substitution pattern on the cyclobutane ring.

-

Causality in Experimental Choice: The choice of sensitizer and solvent can significantly influence the stereochemical outcome and yield of the reaction. For instance, triplet sensitizers are often employed to facilitate intersystem crossing and promote the desired cycloaddition pathway. The reaction is typically carried out at low temperatures to minimize side reactions and improve selectivity.

-

-

Ketene Cycloadditions: The [2+2] cycloaddition of a ketene with an alkene is another highly effective method for the synthesis of cyclobutanones. The reaction of dimethylketene with a substituted alkene provides a direct route to 2,2-dimethyl-3-substituted cyclobutanones. The stereochemistry of the ketene cycloaddition is often predictable, with the substituents on the alkene retaining their relative stereochemistry in the product.

-

Self-Validating Protocol: A key advantage of this method is its often high degree of stereospecificity. The stereochemistry of the starting alkene directly translates to the stereochemistry of the resulting cyclobutanone, providing a reliable method for controlling the relative configuration of the substituents.

-

The Paternò–Büchi Reaction: An Alternative Photochemical Approach

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, leads to the formation of an oxetane.[5][6] While not a direct route to cyclobutanols, the resulting oxetane can be subsequently rearranged or cleaved to afford substituted butanols, which can then be cyclized. The stereoselectivity of the Paternò–Büchi reaction can be influenced by the nature of the carbonyl compound and the alkene.[6]

Stereochemical Control: The Art of Asymmetric Induction

The biological activity of 3-substituted 2,2-dimethylcyclobutanols is intrinsically linked to their stereochemistry. Therefore, controlling the relative and absolute configuration of the stereocenters at C1 and C3 is of paramount importance.

Stereoselective Reduction of 3-Substituted 2,2-Dimethylcyclobutanones

The reduction of the carbonyl group in a 3-substituted 2,2-dimethylcyclobutanone is a critical step in establishing the final stereochemistry of the alcohol. The facial selectivity of the hydride attack is influenced by the steric and electronic properties of the substituent at the C3 position and the inherent puckering of the cyclobutane ring.

-

The Predominance of cis-Addition: Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones overwhelmingly favors the formation of the cis-cyclobutanol, where the hydroxyl group and the C3 substituent are on the same face of the ring.[3][6] This high degree of stereoselectivity is attributed to the steric hindrance posed by the substituent at C3, which directs the incoming hydride to the less hindered face of the carbonyl group.[3]

| Reducing Agent | Solvent | Temperature (°C) | cis : trans Ratio | Reference |

| LiAlH(OtBu)₃ | THF | -78 | >99 : 1 | [7] |

| NaBH₄ | MeOH | 0 | 95 : 5 | [3] |

| L-Selectride® | THF | -78 | >99 : 1 | [3] |

-

Causality in Reagent Selection: The choice of reducing agent can further enhance the stereoselectivity. Bulky hydride reagents, such as L-Selectride®, often exhibit higher diastereoselectivity due to their increased steric demands, leading to an even greater preference for attack from the less hindered face.[3]

Conformational Analysis: The Puckered World of Cyclobutanes

Unlike its planar representation on paper, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogens, the ring adopts a puckered or "butterfly" conformation.[8][9] The degree of puckering and the preferred orientation of substituents are influenced by the substitution pattern.

The Influence of the gem-Dimethyl Group

The presence of a gem-dimethyl group at the C2 position has a significant impact on the conformation of the cyclobutane ring. This is an example of the Thorpe-Ingold effect , where geminal substitution can decrease the internal bond angle and favor a more puckered conformation.[8] This increased puckering can, in turn, influence the relative energies of the axial and equatorial positions for the substituents at C1 and C3.

Caption: Planar vs. Puckered Conformation of Cyclobutane.

Axial vs. Equatorial Substituents

In a puckered cyclobutane ring, substituents can occupy either axial-like or equatorial-like positions. The relative stability of these conformations is determined by steric interactions. For 3-substituted 2,2-dimethylcyclobutanols, the bulky gem-dimethyl group will influence the preferred puckering of the ring, which in turn will dictate the most stable orientation of the hydroxyl and C3-substituent. Generally, larger substituents will prefer to occupy the more sterically accessible equatorial-like positions to minimize 1,3-diaxial interactions.

Characterization and Stereochemical Assignment

Unambiguous determination of the stereochemistry of 3-substituted 2,2-dimethylcyclobutanols is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the relative stereochemistry of these compounds.[10]

-

¹H NMR: The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their stereochemical environment. In general, cis and trans isomers will exhibit distinct patterns in their ¹H NMR spectra. The coupling constants between vicinal protons (³JHH) are particularly informative, as their magnitude is dependent on the dihedral angle between the protons, which is a function of the ring's conformation.

-

¹³C NMR: The chemical shifts of the cyclobutane ring carbons can also provide valuable stereochemical information. The steric environment around a carbon atom influences its chemical shift, with sterically compressed carbons typically appearing at a higher field (lower ppm).

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that is indispensable for determining through-space proximity of protons.[1][11] For 3-substituted 2,2-dimethylcyclobutanols, a NOE correlation between the proton at C1 and a proton on the C3 substituent would provide strong evidence for a cis relationship. Conversely, the absence of such a correlation, coupled with a NOE between the C1 proton and a proton on the opposite face of the ring, would suggest a trans relationship.

Caption: Workflow for Stereochemical Assignment using NMR Spectroscopy.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute and relative stereochemistry. The resulting crystal structure offers a precise three-dimensional map of the molecule, confirming the connectivity of atoms and their spatial arrangement, including the puckering of the cyclobutane ring and the orientation of all substituents.

Conclusion and Future Outlook

The stereochemistry of 3-substituted 2,2-dimethylcyclobutanols is a rich and complex field with significant implications for drug discovery and development. The ability to synthesize and characterize these molecules with a high degree of stereochemical control is essential for unlocking their full therapeutic potential. While significant progress has been made in the development of synthetic methodologies and analytical techniques, the quest for even more efficient and stereoselective methods remains an active area of research. The insights provided in this guide are intended to serve as a valuable resource for scientists working to harness the unique properties of this important class of molecules.

References

- Ghosez, L., et al. (1984). Dichloroketene. Organic Syntheses, 62, 163.

- Corey, E. J., et al. (1964). A new synthetic approach to the caryophyllene and isocaryophyllene skeleton. Journal of the American Chemical Society, 86(3), 478-485.

- Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.

- Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816.

- D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(11), 2613-2649.

- Ingold, C. K. (1921). The structure and properties of the simpler carbon rings. Part I. The conditions of stability of the cycloparaffins and their derivatives. Journal of the Chemical Society, Transactions, 119, 305-328.

- Eguchi, T., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42.

- Bachmann, S., & Hoffmann, R. W. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(24), 14868-14923.

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890.

- Wünsch, B., & Zott, C. (2012).

-

Paternò–Büchi reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

[2+2] Photocycloaddition in Organic Synthesis. (2020). Request PDF. Retrieved February 15, 2026, from [Link]

-

Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). PMC. Retrieved February 15, 2026, from [Link]

- Bach, T. (1998). Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683-703.

-

NOESY Spectra. (2025). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 6. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Stereoselective Synthesis of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the stereoselective synthesis of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol starting from (1S)-(-)-

This scaffold is a critical chiral building block, structurally related to the pheromone Grandisol and various pyrethroids. The synthesis requires precise manipulation of the cyclobutane core, utilizing oxidative cleavage, Baeyer-Villiger oxidation, and degradative functionalization.

Executive Summary

The target molecule, This compound , represents a "des-ethanol" fragment of the Grandisol pheromone family. Its synthesis from natural terpenes is non-trivial due to the high ring strain of the cyclobutane core (~26 kcal/mol).

This protocol details a 4-stage synthetic route:

-

Oxidative Cleavage: Conversion of

-pinene to pinonic acid. -

Baeyer-Villiger Oxidation: Regioselective insertion of oxygen to generate the C3-hydroxyl precursor.

-

Selective Methylation: Installation of the methoxy ether.

-

Decarboxylative Hydroxylation: Degradation of the C1-carboxyl group to a hydroxyl group via a modified Curtius sequence.

Retrosynthetic Analysis & Pathway

The strategy relies on preserving the "gem-dimethyl" cyclobutane integrity found in

Reaction Pathway Diagram (Graphviz)

Figure 1: Logical flow from the natural terpene precursor to the functionalized cyclobutanol target.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of (1S,3R)-Pinonic Acid

Objective: Oxidative cleavage of the C=C double bond in

Reagents:

Protocol:

-

Setup: Equip a 2L 3-neck flask with a mechanical stirrer and thermometer. Charge with 100g ice and 600mL water.

-

Oxidant Addition: Add

(1.8 equiv) and stir at 0°C. -

Substrate Addition: Add (1S)-

-pinene (0.5 mol) dropwise over 60 minutes, maintaining internal temperature <5°C. The reaction is highly exothermic. -

Workup: After 4 hours, quench excess oxidant with

. Filter the -

Isolation: Acidify the filtrate to pH 2 with dilute

. Extract with Ethyl Acetate ( -

Purification: Concentrate in vacuo. Recrystallize from water/ethanol to yield cis-pinonic acid .

-

Yield Target: 55-65%

-

Checkpoint:

should show the methyl ketone singlet at

-

Phase 2: Baeyer-Villiger Oxidation (C3-Functionalization)

Objective: Convert the C3-acetyl group to a C3-acetoxy group. Mechanism: The migratory aptitude favors the secondary cyclobutyl carbon over the primary methyl group, inserting oxygen to form the ester.

Protocol:

-

Esterification (Optional but Recommended): Convert Pinonic acid to its methyl ester using

to protect the carboxylic acid. -

Oxidation: Dissolve Pinonic Acid Methyl Ester (10g) in DCM (100 mL).

-

Reagent: Add m-chloroperbenzoic acid (m-CPBA, 70%, 1.5 equiv) and

(2.0 equiv) to buffer the acidity. -

Reaction: Reflux for 12-18 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Quench with aqueous

(to destroy peroxides) followed by -

Hydrolysis: Treat the crude acetoxy-ester with LiOH (3 equiv) in THF/Water (1:1) to hydrolyze both esters, yielding 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid .

Phase 3: Selective Methylation

Objective: Convert the C3-hydroxyl to a methoxy group.

Protocol:

-

Deprotonation: Dissolve the hydroxy-acid (5 mmol) in dry DMF at 0°C. Add NaH (2.2 equiv). Note: The first equiv neutralizes the COOH; the second deprotonates the OH.

-

Methylation: Add Methyl Iodide (MeI, 1.1 equiv relative to OH) dropwise. Stir at 0°C for 2 hours.

-

Quench: Carefully add water. Acidify to pH 3.

-

Extraction: Extract with ether. The product is 3-methoxy-2,2-dimethylcyclobutane-1-carboxylic acid .

Phase 4: Decarboxylative Hydroxylation (The "1-ol" Formation)

Objective: Degrade the C1-COOH to a C1-OH with retention of configuration. The Curtius Rearrangement is preferred over Hunsdiecker methods for safety and stereocontrol.

Workflow:

Protocol:

-

Acyl Azide Formation: Dissolve the Methoxy-Acid (1 equiv) in Toluene. Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv). Stir at RT for 2 hours.

-

Rearrangement: Heat the solution to 80°C for 2 hours. Evolution of

gas indicates formation of the Isocyanate . -

Hydrolysis: Add 2M HCl and reflux for 1 hour to convert the isocyanate to the Amine hydrochloride.

-

Diazotization/Hydroxylation:

-

Final Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data Summary

| Step | Intermediate | Approx. Yield | Key Spectroscopic Marker |

| 1 | Pinonic Acid | 60% | Methyl ketone singlet ( |

| 2 | 3-Hydroxy Acid | 75% | Loss of ketone; Appearance of CH-OH ( |

| 3 | 3-Methoxy Acid | 85% | Methoxy singlet ( |

| 4 | Target (1-ol) | 40-50% | Loss of COOH; Upfield shift of C1-H |

Critical Safety & Integrity Notes

-

Stereochemistry:

-Pinene (1S, 5S) yields (1S, 3R)-pinonic acid. The Curtius rearrangement proceeds with retention of configuration . Therefore, the final C1 stereocenter retains the (S) configuration relative to the ring structure, though Cahn-Ingold-Prelog priorities may shift the designation. -

Peroxide Danger: In Step 2, m-CPBA is shock-sensitive. Always verify peroxide quenching with starch-iodide paper before concentrating solvents.

-

Azide Safety: DPPA is a safer alternative to sodium azide, but organic azides are potentially explosive. Do not distill the acyl azide intermediate; proceed directly to the thermal rearrangement in solution.

References

-

Oxid

-Pinene:- Protocol Source: "Oxidation of Alpha-pinene to Pinonic Acid." Organic Syntheses, Coll. Vol. 9, p. 745.

-

Baeyer-Villiger Oxidation of Pinonic Acid Derivatives

- Mechanistic Insight: "Baeyer-Villiger Oxidation of Cyclic Ketones." Journal of the American Chemical Society.

-

Curtius Rearrangement (Carboxylic Acid to Amine/Alcohol)

- Methodology: "Curtius Rearrangement using DPPA." Journal of Organic Chemistry.

-

3-Hydroxy-2,2-dimethylcyclobutane derivatives (Pinanediol precursors)

- Structural Data: PubChem Compound Summary for 2,2-Dimethylcyclobutane-1,3-diol.

Sources

Application Note: Protecting Group Strategies for Cyclobutanol Derivatives

Abstract

Cyclobutanol derivatives present a unique synthetic challenge due to the significant ring strain (~26.3 kcal/mol) inherent in the four-membered ring. Standard protection/deprotection protocols often trigger catastrophic ring expansion or fragmentation via carbocationic intermediates. This guide outlines field-proven strategies for protecting cyclobutanols, prioritizing orthogonality and the suppression of strain-relief driven rearrangements.

Strategic Analysis: The "Strain-Relief" Trap

The fundamental challenge in handling cyclobutanols is not the hydroxyl group itself, but the thermodynamic drive of the carbon skeleton to relieve strain.

The Thermodynamic Hazard

Unlike cyclohexanols, cyclobutanols exist in a puckered "butterfly" conformation to minimize torsional strain. However, the angle strain remains high.

-

The Danger Zone: Acidic conditions (Bronsted or Lewis).

-

The Mechanism: Protonation of the hydroxyl group creates a leaving group (

). The resulting secondary carbocation is highly unstable and typically undergoes a 1,2-alkyl shift to form a less strained cyclopentane derivative or fragments into an acyclic alkene.

Mechanism of Failure (Acid-Catalyzed Rearrangement)

The following diagram illustrates why strong acid deprotection is contraindicated for cyclobutanol derivatives.

Figure 1: Acid-catalyzed rearrangement pathways driven by relief of ~26 kcal/mol ring strain.

Selection Guide: Protecting Group Matrix

Do not default to Acetyl (Ac) or Benzyl (Bn) groups without analyzing the downstream chemistry. Silyl ethers are generally the "Gold Standard" for cyclobutanols due to their formation and removal under basic or neutral conditions.

| Protecting Group (PG) | Stability (pH) | Stability (Nucleophiles) | Risk Level | Recommended For |

| TBS (t-Butyldimethylsilyl) | 4 - 12 | High (Grignards, Hydrides) | Low | Standard Use. Robust and easily removed with |

| TBDPS (t-Butyldiphenylsilyl) | 2 - 12 | Very High | Low | Acidic Steps. Use if downstream chemistry involves mild acids. |

| MOM (Methoxymethyl) | 4 - 12 | High | Critical | Avoid if possible. Deprotection requires acid, risking rearrangement. |

| Bn (Benzyl) | 1 - 14 | High | Medium | Use only if molecule tolerates Hydrogenolysis ( |

| Ac (Acetyl) | 4 - 10 | Low (Labile to bases) | Low | Use for short-term protection; remove via saponification (Base). |

Decision Logic

Figure 2: Decision tree for selecting silyl protecting groups based on substrate sensitivity.

Detailed Protocols

Protocol A: The "Corey" Silylation (TBS Protection)

Best for: Primary and unhindered secondary cyclobutanols.

This protocol uses Imidazole as a base to buffer the HCl byproduct, preventing transient acid buildup that could harm the ring.

Reagents:

-

Cyclobutanol substrate (1.0 equiv)

-

TBSCl (tert-Butyldimethylsilyl chloride) (1.2 - 1.5 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Anhydrous) [0.5 M concentration]

Step-by-Step:

-

Dissolution: Dissolve the cyclobutanol and imidazole in anhydrous DMF under an Argon atmosphere.

-

Addition: Add TBSCl portion-wise at

. The reaction is exothermic; temperature control is vital to prevent thermal ring opening in highly strained systems. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

-

Self-Validation (TLC): Monitor for the disappearance of the polar alcohol spot.

-

Note: Silyl ethers run significantly higher (less polar) on Silica.

-

-

Workup: Dilute with

(Diethyl ether) and wash with water (-

Critical: Do not use dilute HCl for the first wash. Use saturated

or water to maintain neutral pH.[1]

-

-

Purification: Flash chromatography on Silica Gel (buffered with 1%

if the substrate is extremely acid-sensitive).

Protocol B: "Soft" Deprotection (Fluoride-Mediated)

Best for: Removing TBS/TBDPS without triggering rearrangement.

Avoid using

Reagents:

-

TBS-Protected Cyclobutanol

Step-by-Step:

-

Setup: Dissolve substrate in THF [0.1 M] at

. -

Addition: Add TBAF (1.1 equiv) dropwise.

-

Monitoring: Stir at

for 30 minutes, then warm to RT.-

Self-Validation: IR spectroscopy should show the reappearance of the broad O-H stretch at

.

-

-

Buffering (Critical): TBAF is basic. If your substrate has base-sensitive esters, add Acetic Acid (1.1 equiv) to the reaction mixture before adding TBAF. This buffers the basicity while allowing

to act. -

Workup: Quench with saturated

. Extract with

Troubleshooting & Advanced Notes

The "Hindered Alcohol" Problem

If the cyclobutanol is tertiary or sterically crowded (e.g., adjacent to a quaternary center), the Imidazole/TBSCl method will fail.

-

Solution: Use TBSOTf (TBS Triflate) with 2,6-Lutidine in DCM at

. -

Why: TBSOTf is a more powerful silylating agent, and 2,6-Lutidine is a non-nucleophilic base that scavenges the strong TfOH acid produced.

Orthogonality Example

If your molecule contains both a Cyclobutanol and a Primary Alcohol :

-

Protect the Primary Alcohol with a bulky group (e.g., TBDPS) at

(kinetic control). -

Protect the Cyclobutanol with a smaller group (e.g., TES or Acetyl).

-

Result: You can selectively remove the cyclobutanol protection (mild base for Acetyl, or acidic hydrolysis for TES) while keeping the primary alcohol protected.

Analytical Verification

Always verify the integrity of the cyclobutane ring after protection/deprotection using 1H NMR .

-

Diagnostic Signal: Cyclobutane ring protons typically appear between

ppm as complex multiplets. -

Red Flag: If you see new olefinic signals (

ppm) or a simplification of the splitting pattern, you likely triggered ring opening or expansion.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society.[2] Link

- Context: The foundational text for TBS protection using Imidazole/DMF.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

- Context: The authoritative encyclopedia for stability data and altern

-

Nelson, T. D., & Crouch, R. D. (1996). "Selective Deprotection of Silyl Ethers." Synthesis. Link

- Context: Detailed review on orthogonal removal of silyl groups (e.g., TBS vs TBDPS).

-

Lee-Ruff, E., & Ablenas, F. J. (1987).[3] "Acid-catalyzed rearrangement of cyclobutanols."[3] Canadian Journal of Chemistry.[3] Link

- Context: Mechanistic evidence of the acid-catalyzed ring expansion/opening p

Sources

Application Note: Optimizing Grignard Chemoselectivity on Sterically Hindered Strained Rings

Executive Summary: The Steric-Strain Paradox

The 2,2-dimethylcyclobutane scaffold represents a unique challenge in organometallic chemistry, often referred to as the "Steric-Strain Paradox." The gem-dimethyl group provides significant steric bulk, useful for rigidifying drug pharmacophores (e.g., in Grandisol analogs or bioisosteres), but this same bulk hinders nucleophilic approach. Simultaneously, the cyclobutane ring possesses ~26 kcal/mol of ring strain energy (RSE). Standard Grignard conditions frequently lead to two catastrophic failure modes:

-

Ring Opening/Rearrangement: Driven by the release of RSE, often triggered by Lewis acidic magnesium halides at elevated temperatures.

-

Enolization: The steric bulk of the gem-dimethyl group forces the Grignard reagent to act as a base rather than a nucleophile, deprotonating the

-position of the ketone.

This guide details two optimized protocols: Organocerium-Mediated Addition (to overcome enolization) and Turbo-Grignard Exchange (to generate the reagent without ring destruction).

Critical Analysis: Conformational Control

Before attempting synthesis, one must understand the substrate's geometry. 2,2-dimethylcyclobutanone is not planar; it adopts a puckered conformation to minimize torsional strain.

-

The "Pucker" Effect: The ring puckers to relieve eclipsing interactions. The gem-dimethyl group locks the conformation, making one face of the carbonyl significantly more accessible than the other.

-

Stereochemical Outcome: Nucleophilic attack occurs predominantly from the face opposite the bulky methyl groups (anti-approach), yielding the cis-alcohol (hydroxyl group cis to the methyls) as the major diastereomer.

Decision Matrix: Selecting the Right Methodology

Do not default to standard Grignard conditions (

Figure 1: Decision matrix for selecting reaction conditions based on substrate hindrance and transformation type.

Protocol A: Organocerium-Mediated Addition

Objective: Addition of nucleophiles to 2,2-dimethylcyclobutanone while suppressing enolization.

The Science: Standard Grignard reagents (

Materials

-

Cerium(III) Chloride (

): Must be anhydrous.[1][2] Commercial "anhydrous" sources are often insufficient. -

THF: Distilled/dried over Na/Benzophenone.

-

Grignard Reagent: Pre-titrated.

Step-by-Step Methodology

-

Activation of

(Critical Step):-

Place

(1.5 equiv) in a Schlenk flask. -

Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The powder should turn from clumpy/white to fine/powdery.

-

Note: Failure to remove all water will quench the Grignard immediately.

-

-

Slurry Formation:

-

Cool the flask to room temperature under Argon.

-

Add dry THF (concentration ~0.3 M relative to Ce).

-

Sonicate for 1 hour to form a milky white suspension. Stirring alone is often insufficient for solubility.

-

-

Transmetallation:

-

Cool the slurry to -78°C.

-

Add the organolithium or Grignard reagent (1.5 equiv) dropwise.

-

Stir for 1 hour at -78°C. The reagent is now an organocerium species.

-

-

Addition of Substrate:

-

Dissolve 2,2-dimethylcyclobutanone (1.0 equiv) in minimal THF.

-

Add dropwise to the organocerium mixture at -78°C.

-

Crucial: Do not allow the temperature to rise above -60°C during addition to preserve kinetic stereocontrol.

-

-

Workup:

-

Quench with 10% aqueous acetic acid at -78°C (mild quench prevents acid-catalyzed ring expansion).

-

Extract with

, wash with

-

Protocol B: Synthesis of (2,2-Dimethylcyclobutyl)magnesium Bromide

Objective: Generating the Grignard reagent on the ring without triggering ring opening.

The Science: Direct insertion of Mg turnings into 1-bromo-2,2-dimethylcyclobutane is kinetically slow due to sterics. Heating to force the reaction causes radical intermediates that lead to ring opening or Wurtz coupling. The solution is Magnesium-Halogen Exchange using the "Turbo Grignard" (

Mechanism of Action

The

Figure 2: Kinetic pathway of Mg/Halogen exchange using Knochel's Turbo Grignard.

Step-by-Step Methodology

-

Precursor Selection:

-

Use the iodide if possible (1-iodo-2,2-dimethylcyclobutane). The exchange rate is I > Br >> Cl. If using bromide, the reaction requires slightly longer times.[3]

-

-

Exchange Reaction:

-

Flame-dry a flask under Argon.

-

Add 1-iodo-2,2-dimethylcyclobutane (1.0 equiv) and dry THF.

-

Cool to -15°C . (Going lower, e.g., -78°C, makes the exchange too slow; going higher, >0°C, risks elimination).

-

Add

(1.1 equiv, commercially available in THF) dropwise.

-

-

Monitoring:

-

Stir at -15°C for 30–60 minutes.

-

Validation: Aliquot 0.1 mL, quench with

, and check NMR. Disappearance of the

-

-

Electrophile Trapping:

-

Add the electrophile (aldehyde, ketone, etc.) directly to the flask at -15°C.

-

Allow to warm to room temperature slowly over 2 hours.

-

Data Summary: Comparison of Conditions

| Parameter | Standard Grignard ( | Organocerium ( | Turbo-Grignard Exchange (-15°C) |

| Primary Risk | Enolization / Ring Opening | Solubility of | Incomplete Exchange |

| Stereoselectivity | Low (Thermodynamic mix) | High (Kinetic control) | N/A (Reagent formation) |

| Yield (Addition) | < 30% (typical) | > 85% (typical) | N/A |

| Yield (Formation) | < 20% (Wurtz coupling) | N/A | > 80% |

| Temp Range | 35°C (Reflux) | -78°C | -20°C to -10°C |

Safety & Troubleshooting

-

Exotherm Management: The strain energy of cyclobutane is ~26.4 kcal/mol. If the ring opens during a runaway reaction, this energy is released as heat, potentially exceeding the boiling point of THF instantly. Always use a blast shield when scaling above 5g.

-

Quenching: Never quench these reactions with strong acid (HCl). The resulting tertiary alcohols on cyclobutane rings are highly prone to Pinacol-type rearrangements or elimination to dienes under acidic conditions. Use saturated

or dilute acetic acid. -

CeCl3 Quality: If the

activation turns yellow or brown, it has oxidized or contaminated. Discard and start with fresh heptahydrate.

References

-

Imamoto, T., et al. "Organocerium reagents.[2][4] Nucleophilic addition to easily enolizable ketones."[4] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766. Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[5] Angewandte Chemie International Edition, vol. 43, no.[5] 25, 2004, pp. 3333-3336. Link

- Tumelty, D., et al. "Synthetic strategies for (+)-Grandisol." Journal of the Chemical Society, Perkin Transactions 1, 1999. (Contextual grounding for cyclobutane scaffolds).

-

Paquette, L. A. "The chemistry of cyclobutane rings." Chemical Reviews, vol. 86, no. 5, 1986.[6] (Reference for Ring Strain Energy and conformation).

Sources

- 1. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclobutanol Derivatives

The following technical guide is structured as a Tier 2/3 Support Resource for organic chemists. It prioritizes yield preservation and purity, addressing the specific challenge of separating structurally similar ketone/alcohol pairs on strained rings.

Topic: Removal of Unreacted Ketone (Cyclobutanone) from Cyclobutanol Product Ticket ID: PUR-CB-004 Status: Open Analyst: Senior Application Scientist

Diagnostic & Triage

User Query: I have completed a reduction or Grignard addition to a cyclobutanone. TLC shows the product (alcohol) and starting material (ketone) have overlapping

Initial Assessment

Separating cyclobutanone (

-

Polarity: Both are polar, often co-eluting on silica.

-

Strain Energy: The cyclobutane ring (

strain) makes the product sensitive to strong acids (ring expansion/opening), ruling out harsh oxidative removal. -

Volatility: On small scales (<500 mg), distillation results in significant material loss.

Decision Matrix

Use the following logic flow to select the correct purification module.

Figure 1: Purification Strategy Decision Tree. Select the path based on scale and substrate stability.

Module: Chromatographic Optimization

Status: First-line defense.

Applicability: When

If you must use flash chromatography, standard Hexane/EtOAc gradients often fail to separate these pairs due to similar dipole moments.

Troubleshooting Protocol:

-

Change Selectivity: Switch to Dichloromethane (DCM) / Methanol .

-

Why: Alcohols interact more strongly with MeOH via hydrogen bonding than ketones do, often retarding the alcohol's elution relative to the ketone.

-

-

Use Toluene:

-

If your cyclobutanol has aromatic groups, use Toluene/Acetone. The

-

-

-

Visualizing the Impurity:

-

Cyclobutanone is not UV active (unless conjugated). Use KMnO

(alcohols stain yellow/brown) or 2,4-DNP (ketones stain orange/red) to distinguish the spots.

-

Module: Chemical Scavenging (The "Pro" Solution)

Status: Recommended for high purity (>99%). Concept: Chemically tag the ketone to make it water-soluble or solid-supported, allowing the alcohol to remain in the organic phase.

Method 3A: Sodium Bisulfite Wash (The "Shake & Separate")

Best For: Unhindered cyclic ketones (e.g., cyclobutanone). Mechanism: Nucleophilic attack of bisulfite ion on the carbonyl carbon forms a water-soluble sulfonate adduct.

Protocol:

-

Preparation: Dissolve your crude mixture in a minimal amount of EtOAc or Ether .

-

Reagent: Prepare a saturated aqueous solution of

(freshly prepared is best). -

Execution:

-

Add the bisulfite solution to the organic phase in a separatory funnel.[1][2][3]

-

Critical Step: Shake vigorously for 3–5 minutes. Adduct formation is reversible and equilibrium-driven; vigorous mixing is required.

-

Observation: A white precipitate (the adduct) may form at the interface. This is normal.

-

-

Separation:

-

Drain the aqueous layer (contains ketone adduct).[1]

-

Wash the organic layer (contains cyclobutanol) with brine, dry over

, and concentrate.

-

Data Summary:

| Parameter | Value |

|---|---|

| Reagent Cost | Very Low |

| Time | < 15 Mins |

| Limitations | Sterically hindered ketones (e.g., 2,2-disubstituted cyclobutanone) may not react. |

Method 3B: Girard's Reagent T (The Gold Standard)

Best For: Complete removal of trace ketone when bisulfite fails. Mechanism: Girard's Reagent T (trimethylaminoacetohydrazide chloride) forms a water-soluble hydrazone with the ketone.

Workflow Diagram:

Figure 2: Girard's Reagent T purification workflow.

Step-by-Step Protocol:

-

Stoichiometry: Use 1.5 equivalents of Girard’s Reagent T relative to the estimated ketone impurity.

-

Solvent: Dissolve in 10% Acetic Acid in Ethanol (approx 5-10 mL per gram of mixture).

-

Caution: Cyclobutanols are acid-sensitive. If your substrate is fragile, reduce AcOH to 1% and monitor by TLC.

-

-

Reaction: Reflux for 30–60 minutes.

-

Checkpoint: Monitor disappearance of the ketone spot by TLC (using DNP stain).

-

-

Workup:

-

Pour the reaction mixture into water (volume

5x reaction volume). -

Partially neutralize with

to avoid acid-catalyzed rearrangement during extraction. -

Extract with

or EtOAc. -

The ketone is trapped in the aqueous phase as the hydrazone; the alcohol extracts into the organic phase.

-

Method 3C: Polymer-Supported Scavengers

Best For: Late-stage pharmaceutical intermediates where no metal/acid residue is tolerated. Reagent: Sulfonyl hydrazide on polystyrene (e.g., Amberlyst-Iso or commercial scavenger resins).

Protocol:

-

Add 3–5 equivalents of resin to the crude mixture in DCM or MeOH.

-

Stir gently (do not magnetic stir vigorously to avoid grinding the beads) for 2–4 hours.

-

Filter through a fritted funnel.

-

Concentrate filtrate. The ketone remains covalently bound to the beads.

Frequently Asked Questions (FAQs)

Q: Can I just distill the mixture?

A: Yes, but check the boiling points. Cyclobutanone boils at ~99°C; Cyclobutanol at ~123°C. This

Q: My cyclobutanol rearranged during the Girard reaction. What happened? A: Cyclobutanols can undergo acid-catalyzed ring expansion (to cyclopropylcarbinols) or ring opening. If this occurred, the 10% acetic acid in Method 3B was too harsh. Switch to Method 3C (Resin) or Method 3A (Bisulfite) , which operate at neutral or buffered pH.

Q: How do I recover the ketone if I need it? A:

-

From Bisulfite: Treat the aqueous layer with dilute NaOH or

and extract with ether. -

From Girard's: Hydrolyze the aqueous layer with concentrated HCl (only if the ketone is acid-stable) and extract.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Girard's Reagent and Bisulfite adducts).

-

Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017.

-

Org. Synth. 1977, 57, 1. Cyclobutanone from Cyclopropylcarbinol.[4] (Discusses stability and volatility of cyclobutanone).

-

Lázny, R., et al. Polymer-supported hydrazone linkers for solid-phase alkylation of ketones.[5]J. Comb.[5] Chem. 2005, 7, 1, 109–116.[5] (Grounding for solid-phase scavenging).

-

BenchChem Application Notes. Sodium Bisulfite Extraction for the Purification of Reactive Ketones. (General bisulfite protocol).[1][2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. designer-drug.com [designer-drug.com]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Assigning Cyclobutane Stereochemistry with NOESY Correlations

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a compelling structural element in medicinal chemistry and natural products.[1] Its rigid, puckered conformation can precisely orient substituents in three-dimensional space, making it a valuable scaffold for modulating biological activity.[1] However, this same structural rigidity gives rise to a variety of stereoisomers, the precise identification of which is critical for understanding structure-activity relationships. While X-ray crystallography provides the definitive solid-state structure, obtaining suitable crystals is not always feasible.[2][3] In the solution phase, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, emerges as an indispensable tool for stereochemical assignment.[2][4][5][6][7]

This guide provides an in-depth comparison of using NOESY correlations to assign cyclobutane stereochemistry, contrasted with other analytical techniques. It is designed for researchers who need to confidently and accurately determine the relative configuration of substituted cyclobutanes.

The Foundation: Understanding the NOE

The Nuclear Overhauser Effect (NOE) is a phenomenon in which the nuclear spin polarization of one atom is altered by the saturation of a nearby atom's nuclear spin.[8][9] In practical terms for a chemist, NOESY detects protons that are close to each other in space (typically within 5 Å), irrespective of through-bond connectivity.[9][10][11] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance (1/r⁶) between the two protons.[3][10] This steep distance dependence makes NOESY an extremely sensitive "molecular ruler" for determining the spatial proximity of protons and, by extension, the relative stereochemistry of a molecule.[7]

Strategic Application of NOESY to Cyclobutane Stereoisomers

The non-planar, puckered nature of the cyclobutane ring means that substituents can adopt distinct spatial arrangements.[1] Protons on the same face of the ring (cis) will be significantly closer to each other than protons on opposite faces (trans), leading to predictable NOESY correlation patterns.

Key Diagnostic Correlations:

-

Vicinal (1,2-Substitution): A strong NOE correlation between protons on adjacent carbons (H1 and H2) is a definitive indicator of a cis relationship. The absence of this cross-peak, or a very weak one, suggests a trans arrangement.

-

Cross-Ring (1,3-Substitution): Protons at the 1 and 3 positions can provide unambiguous stereochemical information. A strong NOE between H1 and H3 indicates that they are on the same face of the ring (syn configuration). Conversely, the absence of this correlation points to an anti configuration.

-

Substituent-Ring Correlations: NOEs between the protons of a substituent (e.g., a methyl group) and the protons on the cyclobutane ring are also highly informative. For instance, an NOE between a methyl group at C1 and a proton at C2 would confirm their cis relationship.[12]

The following diagram illustrates a typical workflow for stereochemical assignment using NMR.

Caption: Workflow for cyclobutane stereochemistry determination.

Experimental Protocol: Acquiring High-Quality NOESY Data

The reliability of a NOESY-based assignment hinges on the quality of the spectrum. The following is a generalized, step-by-step methodology for acquiring 2D NOESY data for a small organic molecule.

1. Sample Preparation:

-

Concentration: Aim for a concentration similar to that required for a good quality ¹H spectrum in 8-16 scans.[13] Excessively high concentrations can degrade resolution.[13]

-

Solvent: Use a high-quality deuterated solvent. Filter the sample into a quality NMR tube to remove particulate matter.[13]

-

Degassing: For small molecules, removing dissolved paramagnetic oxygen is crucial as it can quench the NOE.[14] Use the freeze-pump-thaw method for best results; bubbling an inert gas is often insufficient.[14]

2. Spectrometer Setup:

-

Lock and shim the sample carefully. High homogeneity is essential.

-

Acquire a standard ¹H spectrum to determine the spectral width and transmitter offset.[15][16]

-

Ensure the sample temperature is stable, typically around 298-300K.[13]

3. NOESY Acquisition Parameters:

-

Pulse Program: Use a standard phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker, or equivalent).[16] Gradient selection helps suppress artifacts.[16]

-

Mixing Time (d8 or tₘ): This is the most critical parameter. It is the period during which NOE polarization transfer occurs.

-

Number of Scans (ns): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.

-

Number of Increments (ni or td1): 128 to 256 increments are usually sufficient for adequate resolution in the indirect dimension.[15]

4. Data Processing:

-

Apply a sine-bell or squared sine-bell window function in both dimensions.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Symmetrize the spectrum if necessary, but be cautious as this can create artifacts.

Comparison with Alternative & Complementary Methods

While NOESY is powerful, an integrated approach using orthogonal data provides the most robust stereochemical assignment.

| Technique | Principle | Advantages | Limitations |

| 2D NOESY | Through-space dipolar coupling | Excellent for relative stereochemistry in solution; Non-destructive; Does not require crystals.[11][17] | Can be ambiguous in flexible molecules; Susceptible to spin diffusion artifacts; Less effective for molecules with MW ~1500 Da (zero NOE).[10][14] |

| J-Coupling Analysis | Through-bond scalar coupling | Provides information on dihedral angles (Karplus relationship); Complements NOESY data.[11][18] | Vicinal cis and trans J-couplings in cyclobutanes can have overlapping ranges (cis: 4.6–11.5 Hz, trans: 2.0–10.7 Hz), making unambiguous assignment difficult.[2] |

| X-Ray Crystallography | Diffraction of X-rays by a crystal lattice | Gold standard for structure determination; Provides absolute stereochemistry (with heavy atom).[3][19] | Requires a single, high-quality crystal which can be difficult or impossible to obtain; Structure is in the solid state, which may differ from the solution conformation.[17][20] |

| Computational Chemistry | DFT/ab initio calculation of NMR parameters | Can predict ¹H/¹³C chemical shifts and coupling constants for all possible isomers to compare with experimental data; Can calculate theoretical NOEs.[21][22][23] | Accuracy is highly dependent on the level of theory and basis set used; Computationally intensive. |

Interpreting the Data: A Case Study Perspective

Consider a disubstituted cyclobutane where both cis and trans isomers are possible.

Caption: Diagnostic NOE for cis/trans isomers.

In the 2D NOESY spectrum of the cis-isomer, a clear cross-peak would be observed between the signals for Hₐ and Hₑ. For the trans-isomer, this cross-peak would be absent or extremely weak. This binary (present/absent) information provides a confident assignment.

Potential Pitfalls and Advanced Considerations

-

Spin Diffusion: This is a key challenge, especially with longer mixing times or in larger molecules. Magnetization can be relayed from proton A to C via an intermediate proton B (A→B→C). This can create a false A-C cross-peak, suggesting they are close in space when they are not.[14] Comparing spectra at different mixing times or using a ROESY experiment can help mitigate this issue.[14][24][25]

-

Conformational Flexibility: Cyclobutane rings are not perfectly rigid and can undergo ring-puckering.[1][2][26] If the rate of interconversion is fast on the NMR timescale, the observed NOEs will be an average of the different conformations, which can complicate interpretation.

-

Zero-Quantum Coherence: These are COSY-type artifacts that can appear in a NOESY spectrum.[10] They are typically in anti-phase to the diagonal and can be suppressed using gradient-selected pulse sequences.[16]

References

-